Ethylene glycol di-N-butyrate

Description

Properties

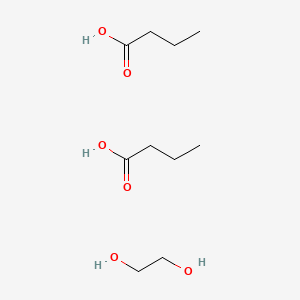

IUPAC Name |

butanoic acid;ethane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H8O2.C2H6O2/c2*1-2-3-4(5)6;3-1-2-4/h2*2-3H2,1H3,(H,5,6);3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDEBQWBBEDBYFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)O.CCCC(=O)O.C(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Mechanistic Investigations of Ethylene Glycol Di N Butyrate

Catalytic Pathways for Ethylene (B1197577) Glycol di-N-Butyrate Esterification

The synthesis of ethylene glycol di-N-butyrate is achieved via a two-step esterification process. Initially, one hydroxyl group of ethylene glycol reacts with butyric acid to form the monoester, ethylene glycol mono-N-butyrate. Subsequently, the remaining hydroxyl group reacts to yield the final diester product. smolecule.com This reaction is reversible, and to drive the equilibrium towards the product side, methods such as using an excess of one reactant or removing water as it is formed are employed.

Homogeneous catalysts are soluble in the reaction medium and are effective in the synthesis of this compound. Common homogeneous catalysts for this esterification include mineral acids like sulfuric acid and organic acids such as p-toluenesulfonic acid. smolecule.comgoogle.com These catalysts function by protonating the carbonyl oxygen of butyric acid, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of ethylene glycol. smolecule.com While cost-effective, a significant drawback of homogeneous catalysts is the difficulty in separating them from the final product, which can lead to corrosion issues and product contamination. smolecule.com

In a typical synthesis process using a homogeneous catalyst, ethylene glycol and acetic acid (as an analogue for butyric acid) are reacted at temperatures between 100-160 °C in the presence of p-toluenesulfonic acid. google.com An azeotropic dehydrating agent like butyl acetate (B1210297) is often used to remove water and shift the reaction equilibrium. google.com

To overcome the challenges associated with homogeneous catalysts, heterogeneous catalysts have been developed and utilized. These catalysts are in a different phase from the reactants, typically solid catalysts in a liquid reaction mixture, which allows for easier separation and recycling.

A prominent example of a heterogeneous catalyst used in similar esterification reactions is Amberlyst-15, a macroreticular sulfonated polystyrene resin. smolecule.com This solid acid catalyst facilitates the esterification of ethylene glycol at temperatures ranging from 80–120°C. smolecule.com Another innovative approach involves the use of supported ionic liquids (ILs). For instance, ILs immobilized on silica have demonstrated high yields (95%) in the synthesis of ethylene glycol diacetate at 100°C, suggesting their potential applicability for the synthesis of this compound. smolecule.com

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous | Sulfuric acid, p-toluenesulfonic acid | Cost-effective, high activity | Difficult to separate, corrosive |

| Heterogeneous | Amberlyst-15, Supported Ionic Liquids | Easy separation, recyclable | Potential for lower activity, leaching |

Enzymatic catalysis offers a green and selective alternative for the synthesis of esters. Lipases, such as Candida antarctica lipase B (CALB), are known to catalyze esterification reactions under mild conditions in non-aqueous media. smolecule.com This enzymatic route provides high selectivity, reducing the formation of byproducts. However, the synthesis of diesters like this compound can be challenging due to the bulkiness of the substrate, which may require optimization of the reaction conditions. smolecule.com

Novel Reagent Systems and Optimized Reaction Conditions for this compound Production

The direct esterification of ethylene glycol with butyric acid is a common method for producing this compound. smolecule.com Another synthetic route is transesterification, where ethylene glycol reacts with a butyl ester in the presence of a catalyst. smolecule.com

Optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are often adjusted include the molar ratio of reactants, reaction temperature, and catalyst concentration. For the synthesis of ethylene glycol diacetate, a related compound, a molar ratio of acetic acid to ethylene glycol of 2.2-3 is often employed. google.com The reaction temperature is typically maintained between 100-160 °C. google.com

To drive the reaction towards completion, continuous removal of the water byproduct is essential. This can be achieved through techniques like azeotropic distillation using an entrainer such as butyl acetate or by using molecular sieves. smolecule.com

Reaction Kinetics and Thermodynamic Analysis of this compound Formation

The synthesis of this compound involves a two-step reversible reaction. Kinetic studies on the analogous synthesis of ethylene glycol diacetate have shown that the second esterification step is the rate-limiting step. smolecule.com This is attributed to steric hindrance and the reduced nucleophilicity of the monoester intermediate. smolecule.com

Kinetic models, such as the pseudohomogeneous (PH) and Langmuir-Hinshelwood (LH) models, have been used to describe the reaction rate in similar transesterification reactions catalyzed by acidic ion-exchange resins. researchgate.net For the transesterification of ethylene glycol with methyl acetate, the chemical equilibrium constant obtained from kinetic experiments aligns with calculations from standard thermodynamic properties. researchgate.net

The enthalpy of vaporization at standard conditions for this compound is a key thermodynamic property. chemeo.com

Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to design chemical processes that are environmentally benign. researchgate.net Several of these principles are applicable to the synthesis of this compound.

Catalysis : The use of catalysts is a core principle of green chemistry as they are more selective and efficient than stoichiometric reagents. nih.gov Heterogeneous and enzymatic catalysts are particularly favored as they can be easily separated and reused, minimizing waste. smolecule.comnih.gov

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov Direct esterification, where ethylene glycol and butyric acid react to form the diester and water, generally has a high atom economy.

Use of Renewable Feedstocks : Whenever feasible, raw materials should be renewable. nih.gov Ethylene glycol can be produced from renewable resources, which aligns with this principle. nih.gov

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be minimized or made unnecessary. nih.gov If used, they should be innocuous. In the synthesis of this compound, the use of azeotropic dehydrating agents like butyl acetate is common, and efforts to replace them with more environmentally friendly alternatives or process designs that avoid their use are in line with green chemistry. google.com

Design for Energy Efficiency : Energy requirements for chemical processes should be minimized. nih.gov Conducting reactions at ambient temperature and pressure is ideal. nih.gov Enzymatic synthesis routes often operate under milder conditions, making them more energy-efficient. smolecule.com

Reduce Derivatives : Unnecessary derivatization steps should be avoided as they require additional reagents and generate waste. nih.govnih.gov Direct synthesis methods are therefore preferred.

Solvent-Free and Supercritical Fluid Approaches

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes, prompting the exploration of advanced synthetic methodologies for the production of commodity chemicals like this compound. Key among these are solvent-free and supercritical fluid-based approaches, which aim to reduce the environmental footprint associated with traditional solvent-heavy methods.

Solvent-free synthesis offers significant environmental and economic advantages by eliminating the need for organic solvents, which are often volatile, toxic, and difficult to recycle. Research into the enzymatic synthesis of similar esters, such as ethylene glycol oleate, has demonstrated the viability of this approach. In one study, the enzymatic esterification of oleic acid and ethylene glycol in a solvent-free system achieved a conversion rate of 99% using an immobilized lipase from Candida antarctica (NS 88011) as the biocatalyst. unife.it The optimized conditions for this high-yield synthesis were found to be a temperature of 70°C, agitation at 600 rpm, a 1:2 molar ratio of acid to alcohol, and an enzyme concentration of 1% (w/w) over a 32-hour reaction period. unife.it Scaling up this process showed promising results, with conversions remaining above 99%, indicating its potential for industrial application. unife.it

Similarly, studies on the solvent-free enzymatic production of ethylene glycol monostearate have reported conversion rates of approximately 100% under various conditions, further supporting the feasibility of this methodology for ethylene glycol diesters. researchgate.net

Supercritical fluids, particularly supercritical carbon dioxide (scCO₂), present another promising avenue for the clean synthesis of esters. Supercritical CO₂ is non-toxic, non-flammable, inexpensive, and can be easily removed from the reaction mixture by depressurization. Its gas-like diffusivity and liquid-like density make it an excellent solvent for many organic reactions. wikipedia.org Research on the esterification of ethylene glycol with propionic acid in supercritical CO₂ has shown that pressure can significantly influence the reaction equilibrium and product selectivity. documentsdelivered.com While at pressures below 9 MPa, the equilibrium conversion and selectivity were largely independent of pressure, at higher pressures, the yield and selectivity of the diester (ethylene glycol dipropionate) increased considerably. documentsdelivered.com This is attributed to the enhanced solubility of the diester in the supercritical CO₂ phase, which shifts the reaction equilibrium towards its formation. documentsdelivered.com

While direct research on the supercritical fluid synthesis of this compound is limited, the principles demonstrated with similar esters are directly applicable. The ability to tune the solvent properties of scCO₂ with changes in temperature and pressure offers a high degree of control over the reaction.

| Methodology | Reactants | Catalyst | Temperature (°C) | Pressure | Reaction Time (h) | Conversion (%) | Reference |

|---|---|---|---|---|---|---|---|

| Solvent-Free Enzymatic | Oleic Acid + Ethylene Glycol | Immobilized Lipase (NS 88011) | 70 | Atmospheric | 32 | 99 | unife.it |

| Solvent-Free Enzymatic | Stearic Acid + Ethylene Glycol | Commercial Lipases | - | Atmospheric | - | ~100 | researchgate.net |

| Supercritical Fluid (scCO₂) | Propionic Acid + Ethylene Glycol | None specified | 50 | > 9 MPa | - | Increased diester yield | documentsdelivered.com |

Atom Economy and Waste Minimization Strategies in this compound Production

The principles of green chemistry are central to the development of modern synthetic processes, with atom economy and waste minimization being critical metrics for assessing the "greenness" of a reaction. primescholars.com Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.org The ideal atom economy is 100%, meaning all the atoms of the reactants are incorporated into the final product, with no byproducts. wikipedia.org

The direct esterification of ethylene glycol with n-butyric acid to form this compound is a condensation reaction that produces water as the sole byproduct. The balanced chemical equation is:

2 CH₃CH₂CH₂COOH + HOCH₂CH₂OH → CH₃CH₂CH₂COOCH₂CH₂OOCCH₂CH₂CH₃ + 2 H₂O

To calculate the theoretical atom economy for this reaction, we use the following formula:

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

| Compound | Molecular Formula | Molecular Weight (g/mol) | Stoichiometric Coefficient | Total Mass in Reaction (g/mol) |

|---|---|---|---|---|

| n-Butyric Acid | C₄H₈O₂ | 88.11 | 2 | 176.22 |

| Ethylene Glycol | C₂H₆O₂ | 62.07 | 1 | 62.07 |

| This compound | C₁₀H₁₈O₄ | 202.25 | 1 | 202.25 |

| Water | H₂O | 18.02 | 2 | 36.04 |

Calculation:

Sum of Molecular Weights of Reactants = (2 * 88.11 g/mol) + 62.07 g/mol = 238.29 g/mol

Molecular Weight of Desired Product = 202.25 g/mol

Percent Atom Economy = (202.25 / 238.29) * 100 ≈ 84.87%

Use of Heterogeneous Catalysts: Traditional homogeneous acid catalysts, such as sulfuric acid, are effective but lead to corrosive waste streams and difficult product separation. The use of solid acid catalysts offers advantages such as easier separation from the reaction mixture, reusability, and reduced waste generation. mdpi.com

Solvent-Free Reaction Conditions: As discussed in the previous section, eliminating organic solvents significantly reduces waste and the environmental impact of the synthesis. unife.itresearchgate.net

Process Intensification: Integrating reaction and separation steps, for instance, by using a reactive distillation column, can improve efficiency and reduce waste. By continuously removing the water byproduct, the reaction equilibrium is shifted towards the product, leading to higher conversions and minimizing the need for downstream purification.

Feedstock Sourcing: Exploring renewable feedstocks can also contribute to waste minimization in a broader sense. For example, ethylene glycol can be produced from bio-based resources, reducing the reliance on petrochemicals.

Computational and Theoretical Studies on Ethylene Glycol Di N Butyrate

Quantum Chemical Calculations and Electronic Structure Analysis of Ethylene (B1197577) Glycol di-N-Butyrate

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and physical characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is employed to optimize molecular geometries, calculate energies, and determine various electronic properties. For a molecule like Ethylene glycol di-N-butyrate, DFT calculations could elucidate the distribution of electron density, electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity.

Studies on similar molecules, such as ethylene glycol diacetate (EGDA), have utilized DFT to analyze non-covalent interactions in binary mixtures. For instance, calculations at the ωB97XD/cc-PVDZ level of theory have been used to determine interaction energies and thermodynamic parameters for mixtures of EGDA with various alcohols. colab.ws Such studies reveal that interactions are often of the van der Waals type and that the processes are exothermic. colab.ws Similar computational approaches could be applied to this compound to understand its interactions with solvents and other molecules.

Table 1: Potential DFT Calculation Parameters for this compound

| Parameter | Description | Potential Insights |

|---|---|---|

| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Provides bond lengths, bond angles, and dihedral angles. |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates regions of nucleophilicity and electrophilicity, predicting reactivity. |

| Electrostatic Potential | The charge distribution around the molecule. | Visualizes electron-rich and electron-poor regions, key to intermolecular interactions. |

| Interaction Energies | The energy change when the molecule interacts with another molecule (e.g., a solvent). | Quantifies the strength of intermolecular forces. |

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, assigning them to orbitals that can extend over the entire molecule. A simplified approach, the Hückel Molecular Orbital (HMO) theory, is particularly effective for understanding the electronic structure of conjugated π systems, such as in benzene or butadiene. fiveable.melibretexts.org HMO theory uses parameters like the Coulomb integral (α) and the resonance integral (β) to calculate the energy levels of π molecular orbitals. wikipedia.orgpurechemistry.org

However, this compound is a saturated ester and lacks a conjugated π system. Therefore, the simple Hückel method is not applicable. More advanced MO theories, typically used in conjunction with DFT or other ab initio methods, would be necessary to analyze its full electronic structure, including both σ and π orbitals within the ester functional groups. These calculations would provide a more detailed picture of bonding and antibonding interactions within the molecule.

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can provide detailed information on the conformational dynamics and intermolecular interactions of systems like this compound in various environments. These simulations rely on force fields (e.g., OPLS-AA, CHARMM, AMBER) to define the potential energy of the system.

While specific MD simulations for this compound are not readily found in published literature, extensive simulations have been performed on ethylene glycol, often in aqueous solutions, to study its hydrogen-bonding network and conformational states. nih.govchemrxiv.org Similar methodologies could be applied to this compound to explore its behavior in different solvents or as a plasticizer in a polymer matrix.

The chemical structure of this compound, featuring two ester groups and two n-butyl chains, governs its intermolecular interactions. The primary forces at play are:

London Dispersion Forces: These are present in all molecules and increase with the size of the electron cloud. The n-butyl chains contribute significantly to these forces.

Dipole-Dipole Interactions: The ester functional groups contain polar C=O and C-O bonds, creating permanent dipoles that lead to these attractive forces.

These forces influence the compound's physical properties, such as its boiling point and viscosity. Its solubility is dictated by the balance between the hydrophobic butyl chains and the polar ester groups. It exhibits limited solubility in water but is soluble in organic solvents like alcohol. smolecule.com This is because the ester groups can act as hydrogen bond acceptors, interacting with the hydroxyl groups of alcohols, while the alkyl chains interact favorably with the non-polar parts of organic solvents. smolecule.com

Computational studies on related systems, such as aqueous poly(ethylene glycol), have used solvatochromic probes to investigate solute-solvent interactions, revealing details about hydrogen-bond donating acidity and hydrogen-bond accepting basicity in solution.

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, with multiple rotatable bonds in its ethylene bridge and n-butyl chains, a vast number of conformers are possible.

Computational studies on ethylene glycol have shown that it primarily exists in gauche and anti conformations, with the gauche form being stabilized by an intramolecular hydrogen bond in the gas phase. youtube.comresearchgate.net For the larger this compound molecule, the conformational landscape would be significantly more complex. The rotations around the O-C-C-O backbone and the C-C bonds within the butyl chains would lead to numerous local energy minima.

The potential energy landscape (PEL) formalism is a theoretical tool used to map the potential energy of a system as a function of its atomic coordinates. nih.govresearchgate.net Exploring this landscape can identify the most stable conformers (global and local minima) and the energy barriers for transitioning between them. nih.gov For a flexible molecule, this analysis is computationally intensive but provides crucial insights into its dynamic behavior and physical properties.

Theoretical Modeling of Reaction Mechanisms Involving this compound

Theoretical modeling can be used to map out the pathways of chemical reactions, identifying transition states and calculating activation energies. This compound can participate in several chemical reactions, including hydrolysis and transesterification. smolecule.com

Hydrolysis: In the presence of an acid or base catalyst, the ester linkages can be broken by water to yield ethylene glycol and butyric acid.

Transesterification: The compound can react with another alcohol in the presence of a catalyst, resulting in the exchange of the alkoxy group of the ester.

Predictive Modeling of Material Interactions with this compound

Predictive modeling plays a crucial role in forecasting the compatibility and interaction of this compound with various materials, particularly polymers. These computational and theoretical approaches allow for the screening of material performance and the prediction of miscibility, swelling, or dissolution, which is essential for applications such as plasticizers and solvents. researchgate.net Key methodologies include the use of solubility parameters and molecular dynamics simulations.

One of the most established theoretical frameworks for predicting material interactions is the concept of solubility parameters (SP). researchgate.net For a substance to dissolve in another, their intermolecular forces must be similar, a principle often summarized as "like dissolves like." Solubility parameters provide a numerical value to quantify these interactions. researchgate.netresearchgate.net The Hansen Solubility Parameters (HSP) are a particularly powerful refinement of this concept, dividing the total Hildebrand solubility parameter (δt) into three components:

δd (Dispersion): Energy from atomic forces.

δp (Polar): Energy from dipolar intermolecular forces.

δh (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that materials with close HSP values are likely to be miscible. researchgate.net The total solubility parameter is calculated from these components using the following equation:

δt² = δd² + δp² + δh²

Computational methods, such as molecular dynamics (MD) simulations, are employed to calculate these solubility parameters. MD simulations model the movement and interactions of atoms and molecules over time, allowing for the calculation of cohesive energy density, from which solubility parameters are derived. This approach is valuable when experimental data is unavailable.

The interaction between a solvent like this compound and a polymer can be predicted by comparing their respective HSP values. A smaller difference between the HSP values of the solvent and the polymer indicates a higher likelihood of miscibility or significant interaction (e.g., swelling). For instance, this compound's utility as a plasticizer is dependent on its miscibility with the target polymer, a property that can be estimated using solubility parameters. smolecule.com

Below is an interactive data table illustrating the components of the Hansen Solubility Parameters.

| Parameter | Symbol | Description |

| Dispersion Component | δd | Represents the energy from London dispersion forces, which arise from temporary fluctuations in electron density. |

| Polar Component | δp | Accounts for the energy of dipole-dipole interactions between permanently polar molecules. |

| Hydrogen Bonding Component | δh | Quantifies the energy associated with the formation of hydrogen bonds between molecules. |

Predictive models also leverage data from molecular dynamics to understand other properties, such as the free energy of solvation and activity coefficients, which are critical for designing chemical processes. acs.org These simulations can provide insights into the conformational changes of both the polymer and the solvent molecules at the interface, offering a more detailed picture of the interaction forces. nih.gov For example, studies on Poly(ethylene glycol) (PEG) have used such models to investigate its interaction with other molecules and surfaces, which is analogous to how one might model the interaction of this compound with PEG-based polymers. nih.govresearchgate.net

The following table provides examples of solubility parameters for related compounds and polymers to illustrate the values used in predictive modeling. The closer the values between a solvent and a polymer, the greater the predicted compatibility.

| Compound/Polymer | δt (MPa½) |

| Ethyl Acetate (B1210297) | 18.6 |

| Ethyl n-Butyrate | 17.4 |

| Diethyl Phthalate | 20.5 |

| Ethylene Glycol | 29.9 |

| Poly(ethylene glycol) (PEG) | 19.2 |

Note: The values are for illustrative purposes to demonstrate the concept of predictive modeling based on solubility parameters. researchgate.netresearchgate.netwindows.net

By applying these predictive models, researchers and engineers can efficiently screen for suitable polymers that are compatible with this compound, accelerating material development and optimizing its performance in various applications.

Degradation Pathways and Environmental Fate of Ethylene Glycol Di N Butyrate

Hydrolytic Degradation Mechanisms of Ethylene (B1197577) Glycol di-N-Butyrate in Aqueous Environments

The primary abiotic degradation pathway for ethylene glycol di-N-butyrate in aqueous environments is hydrolysis. This chemical process involves the cleavage of the ester bonds by water, resulting in the formation of its constituent alcohol and carboxylic acid.

C₁₀H₁₈O₄ + 2H₂O → HOCH₂CH₂OH + 2CH₃CH₂CH₂COOH

Biodegradation Processes of this compound

Biodegradation is a critical process in the environmental breakdown of this compound. This process is mediated by microorganisms that utilize the compound as a source of carbon and energy. The initial step in the biodegradation of this ester is likely the enzymatic hydrolysis of the ester bonds.

The microbial degradation of this compound is expected to proceed in a stepwise manner, beginning with the cleavage of the ester linkages to release ethylene glycol and n-butyric acid. These initial metabolites are then further catabolized by a wide range of microorganisms.

n-Butyric Acid Metabolism: Butyrate (B1204436) is a short-chain fatty acid that is readily metabolized by many bacteria through the β-oxidation pathway. In this process, butyrate is converted to butyryl-CoA, which is then oxidized to acetyl-CoA. Acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for energy production. Butyrate-producing bacteria are common in various environments, and the mechanisms for its metabolism are well-understood.

Ethylene Glycol Metabolism: Ethylene glycol is also readily biodegradable under both aerobic and anaerobic conditions. inchem.orgnist.gov Aerobic degradation typically proceeds through oxidation to glycolaldehyde, followed by conversion to glycolic acid, glyoxylic acid, and finally mineralization to carbon dioxide and water. nih.gov A variety of bacterial genera, including Pseudomonas, Rhodococcus, and Ideonella, are known to degrade ethylene glycol. mdpi.com Anaerobic degradation of ethylene glycol can also occur, leading to the formation of intermediates such as acetaldehyde (B116499) and ethanol. researchgate.net

While specific studies identifying the microbial consortia responsible for the complete degradation of this compound are scarce, the widespread ability of microorganisms to metabolize its constituent parts suggests that the compound is unlikely to persist in microbially active environments.

The key enzymes involved in the initial breakdown of this compound are esterases, particularly lipases and cutinases. These enzymes catalyze the hydrolysis of ester bonds. Lipases, such as those from Candida antarctica and Candida rugosa, are known to be effective in both the synthesis and hydrolysis of esters. researchgate.netnih.govmdpi.com The reaction mechanism for lipase-catalyzed hydrolysis generally follows a Ping-Pong Bi-Bi mechanism, where the enzyme first binds with the ester, forms an acyl-enzyme intermediate, and then reacts with water to release the carboxylic acid and alcohol. nih.gov

The efficiency of enzymatic hydrolysis can be influenced by factors such as temperature, pH, and the presence of organic solvents. While specific studies on the enzymatic degradation of this compound are limited, research on similar short-chain aliphatic esters suggests that it would be susceptible to hydrolysis by a variety of microbial lipases and esterases. researchgate.net

Environmental Mobility and Bioavailability of this compound Residues

The movement and biological availability of this compound and its degradation products in the environment are determined by their physical and chemical properties, such as water solubility, vapor pressure, and sorption characteristics.

Based on its structure, this compound is expected to have low to moderate water solubility and a relatively low vapor pressure. thegoodscentscompany.com The octanol-water partition coefficient (Kow) is a key parameter for predicting the environmental distribution of a chemical. A higher Kow value suggests a greater tendency to partition into organic matter and bioaccumulate.

The mobility of a substance in soil is often described by the soil adsorption coefficient (Koc), which is normalized to the organic carbon content of the soil. chemsafetypro.com Chemicals with low Koc values are generally more mobile in soil and have a higher potential to leach into groundwater. ecetoc.org

The primary degradation products, ethylene glycol and n-butyric acid, have different environmental mobility characteristics:

Ethylene Glycol: Has a low octanol/water partition coefficient and is miscible with water, indicating a low potential for bioaccumulation and high mobility in soil. inchem.orgcdc.gov

n-Butyric Acid: As a short-chain fatty acid, it is water-soluble and can be readily utilized by soil microorganisms. researchgate.net

The bioavailability of this compound to microorganisms is a prerequisite for its biodegradation. Its moderate water solubility may limit its immediate availability in aqueous systems, but enzymatic hydrolysis at the oil-water interface can facilitate its breakdown. The smaller, more soluble degradation products are then readily available for microbial uptake.

| Property | This compound (Predicted) | Ethylene Glycol | n-Butyric Acid |

| Water Solubility | Low to Moderate | High (Miscible) | High (Miscible) |

| Log Kow | Likely > 1 | -1.36 | 0.79 |

| Mobility in Soil | Low to Moderate | High | High |

| Bioaccumulation Potential | Low to Moderate | Low | Low |

Advanced Oxidation Processes for Environmental Remediation of this compound

Advanced Oxidation Processes (AOPs) are a set of chemical treatment methods used for the remediation of water and wastewater contaminated with organic pollutants. These processes rely on the in-situ generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH), which can non-selectively oxidize a wide range of organic compounds.

Given that this compound is an organic ester, it is expected to be susceptible to degradation by AOPs. The initial attack by hydroxyl radicals would likely involve hydrogen abstraction from the alkyl chains or addition to the carbonyl group, leading to the cleavage of the ester bond and subsequent oxidation of the resulting ethylene glycol and n-butyric acid.

Common AOPs that could be effective for the degradation of this compound include:

Ozonation (O₃): Ozone can react directly with organic molecules or decompose to form hydroxyl radicals, particularly at alkaline pH. scispace.com Studies on the ozonation of ethylene glycol have shown it to be an effective treatment method, with degradation following first-order kinetics. wpmucdn.comsemanticscholar.org

Fenton and Photo-Fenton Processes (H₂O₂/Fe²⁺ and H₂O₂/Fe²⁺/UV): These processes generate hydroxyl radicals through the reaction of hydrogen peroxide with ferrous ions, with the reaction being enhanced by UV light. The Fenton process has been shown to effectively oxidize ethylene glycol, with the potential for mineralization to carbon dioxide and water. mdpi.com

UV/H₂O₂: The photolysis of hydrogen peroxide by UV radiation is another effective method for generating hydroxyl radicals for water treatment.

While direct studies on the application of AOPs to this compound are limited, the successful degradation of its primary hydrolysis product, ethylene glycol, by these methods suggests that AOPs would be a viable option for its remediation from contaminated water. nih.gov The degradation would likely proceed through the oxidation of the ester to its constituent alcohol and acid, followed by the further oxidation of these intermediates to smaller organic acids and eventually to CO₂ and H₂O.

Advanced Spectroscopic and Analytical Characterization Techniques for Ethylene Glycol Di N Butyrate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring of Ethylene (B1197577) Glycol di-N-Butyrate

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Ethylene glycol di-n-butyrate. Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the atoms within the molecule.

In ¹H NMR spectroscopy, the protons of this compound exhibit characteristic chemical shifts that allow for their unambiguous assignment. The ethylene bridge protons (-O-CH₂-CH₂-O-) typically appear as a singlet, while the protons of the n-butyrate chains show distinct signals corresponding to the α-methylene, β-methylene, and terminal methyl groups.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. chemicalbook.com The carbonyl carbons of the ester groups, the carbons of the ethylene bridge, and the individual carbons of the n-butyrate chains all resonate at distinct chemical shifts.

The precise chemical shift values can be influenced by the solvent used for the analysis. Below is a table summarizing typical ¹H and ¹³C NMR chemical shifts for this compound.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Ethylene (-O-CH₂-CH₂-O-) | ~4.2 | ~62 |

| α-Methylene (-CH₂-C=O) | ~2.3 | ~36 |

| β-Methylene (-CH₂-CH₂-C=O) | ~1.6 | ~18 |

| Methyl (-CH₃) | ~0.9 | ~13 |

| Carbonyl (C=O) | - | ~173 |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Beyond static structural analysis, NMR spectroscopy is a powerful tool for real-time reaction monitoring. For instance, in the synthesis of this compound via the esterification of ethylene glycol with butyric acid, NMR can be used to track the disappearance of reactant signals and the concurrent appearance of product signals. This allows for the optimization of reaction conditions such as temperature, catalyst concentration, and reaction time to maximize yield and purity.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. For this compound, these methods provide a characteristic "fingerprint" based on the stretching and bending vibrations of its functional groups.

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the C=O stretching vibration of the ester functional groups, typically appearing in the region of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester linkage also give rise to strong bands in the 1250-1000 cm⁻¹ region. Additionally, the C-H stretching vibrations of the alkyl chains are observed around 2850-3000 cm⁻¹.

The combination of IR and Raman spectroscopy allows for a thorough vibrational analysis, confirming the presence of key functional groups and providing a unique spectral signature for this compound.

Mass Spectrometry (MS) for Fragmentation Analysis and Isotopic Profiling of this compound

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, with a molecular weight of 202.25 g/mol , electron ionization (EI) is a common method for generating a mass spectrum. nist.gov

Upon ionization, the molecular ion ([M]⁺) of this compound can undergo various fragmentation pathways. Common fragments observed in the mass spectrum include the loss of an ethoxy group, cleavage of the ester bond, and fragmentation of the butyrate (B1204436) chains. The analysis of these fragment ions helps to confirm the structure of the parent molecule.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition and further confirming the identity of this compound. Isotopic profiling, which examines the relative abundances of ions containing different isotopes, can also be used to verify the elemental formula.

Chromatographic Methods (GC, HPLC) for Purity Assessment and Mixture Analysis of this compound

Chromatographic techniques are essential for separating this compound from impurities and for analyzing its concentration in complex mixtures. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed methods.

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like this compound. When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC can provide quantitative information about the purity of a sample. The retention time of this compound is dependent on the type of column used and the temperature program.

High-performance liquid chromatography can also be used, particularly for samples that are not suitable for GC analysis. Reversed-phase HPLC with a C18 column is a common approach, where the retention time is influenced by the composition of the mobile phase. A UV detector can be used for detection if the compound possesses a chromophore, or a refractive index detector can be employed for universal detection.

These chromatographic methods are crucial for quality control, ensuring the purity of synthesized this compound and for quantifying its presence in various matrices.

Hyphenated Techniques (GC-MS, LC-MS, NMR-MS) in this compound Research

Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of spectroscopy, are powerful tools in the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique that provides both the retention time from the GC and the mass spectrum from the MS for each separated component. This allows for the confident identification of this compound in a mixture, even in the presence of other similar compounds. The mass spectrum of the peak corresponding to this compound can be compared to library spectra for positive identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) offers a similar advantage for non-volatile or thermally labile mixtures. By coupling HPLC with a mass spectrometer, it is possible to obtain molecular weight and structural information for the components separated by the LC column.

While less common, the hyphenation of NMR with MS (NMR-MS) can provide an unparalleled level of structural information. This technique allows for the acquisition of both NMR and MS data on the same analyte, providing complementary information for unambiguous structure elucidation.

These hyphenated techniques are invaluable for the comprehensive characterization of this compound, from its identification in complex mixtures to the detailed analysis of its structure and purity.

Derivatives and Analogues of Ethylene Glycol Di N Butyrate: Synthetic and Mechanistic Studies

Synthesis and Characterization of Substituted Ethylene (B1197577) Glycol Diesters

The synthesis of ethylene glycol diesters, including ethylene glycol di-N-butyrate, is most commonly achieved through direct esterification. This method involves the reaction of ethylene glycol with a carboxylic acid in the presence of an acid catalyst. nbinno.com For this compound, the reactants are ethylene glycol and butyric acid. The reaction proceeds by condensation, where water is released as a byproduct. nbinno.com To drive the reaction equilibrium towards the formation of the diester product, the water is continuously removed, often through azeotropic distillation. nbinno.comgoogle.com

Various acid catalysts can be employed to facilitate the reaction, with p-toluene sulfonic acid and sulfuric acid being common choices. nbinno.comgoogle.com The reaction temperature is typically elevated, often in the range of 100-160°C. google.com An alternative synthetic route involves the reaction of ethylene glycol with an ester, a process known as transesterification. Enzymatic catalysts, such as lipases, also offer a method for synthesis under milder conditions, though this approach is less common for diesters due to potential steric hindrance. researchgate.net

Following synthesis, purification is necessary to obtain a high-purity product. Techniques such as distillation are used to remove unreacted starting materials and the catalyst. The structure and purity of the synthesized diesters are confirmed through various characterization techniques, including spectroscopy (e.g., IR, NMR) and measurement of physical and chemical properties. chemicalbook.comppor.azresearchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 105-72-6 | nist.gov |

| Molecular Formula | C10H18O4 | nist.gov |

| Molecular Weight | 202.25 g/mol | nist.govchemeo.com |

| Appearance | Colorless liquid | chemicalbook.com |

| Water Solubility | 0.050% by weight | chemicalbook.com |

| logP (Octanol/Water) | 1.673 (Crippen Method) | chemeo.com |

| McGowan's Volume | 166.640 ml/mol | chemeo.com |

Comparative Studies of this compound Analogues with Varying Alkyl Chain Lengths

The properties of ethylene glycol diesters are significantly influenced by the length of the alkyl chains originating from the carboxylic acid. A comparison between this compound (C4 chains), ethylene glycol diacetate (C2 chains), and ethylene glycol distearate (C18 chains) reveals distinct differences in their physical states, molecular weights, and solubility.

Ethylene glycol diacetate, with the shortest alkyl chains, has the lowest molecular weight. This compound is a colorless liquid at room temperature, while ethylene glycol distearate, which possesses long C18 alkyl chains, is a waxy white solid. chemicalbook.comwikipedia.org This transition from liquid to solid with increasing chain length is a direct consequence of increased van der Waals forces between the long hydrocarbon chains, leading to a higher melting point. wikipedia.org

Water solubility also shows a clear trend. While all are sparingly soluble, the solubility decreases as the hydrophobic alkyl chain lengthens. This compound has a very low water solubility of 0.050% by weight, and ethylene glycol distearate is described as insoluble in water. chemicalbook.comwikipedia.org Conversely, these compounds exhibit good solubility in many organic solvents. nbinno.com

Table 2: Comparison of Ethylene Glycol Diester Analogues

| Compound Name | Alkyl Chain | Molecular Formula | Molecular Weight ( g/mol ) | Physical State (at 25°C) |

|---|---|---|---|---|

| Ethylene Glycol Diacetate | Acetyl (C2) | C6H10O4 | 146.14 | Liquid |

| This compound | Butyryl (C4) | C10H18O4 | 202.25 | Liquid chemicalbook.com |

Mechanistic Divergence and Convergence in the Reactivity of Ethylene Glycol Diesters

The primary reaction mechanism for synthesizing ethylene glycol diesters via direct esterification demonstrates a significant degree of convergence across analogues with different alkyl chain lengths. The process is a classic acid-catalyzed, two-step nucleophilic acyl substitution. The mechanism begins with the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from one of the hydroxyl groups of ethylene glycol, forming a tetrahedral intermediate. This intermediate then eliminates a water molecule to form the monoester. The process is repeated on the second hydroxyl group to yield the final diester. nbinno.com

While this general mechanism holds true for the synthesis of diacetate, di-N-butyrate, and distearate, mechanistic divergence can be observed in the reaction kinetics. The rate of the second esterification step can be slower than the first. This is attributed to factors such as steric hindrance from the already attached ester group and a potential reduction in the nucleophilicity of the remaining monoester intermediate. This rate-limiting nature of the second esterification is a common feature in the synthesis of these diesters.

An alternative mechanistic pathway is available through enzymatic catalysis. Lipases can catalyze the esterification reaction in non-aqueous media. researchgate.net This method offers high selectivity under mild conditions but can be sensitive to the bulkiness of the substrates, which may affect reaction rates, particularly for longer-chain analogues like the distearate. researchgate.net

Structure-Property Relationships in the Ethylene Glycol Diester Series

A clear and predictable relationship exists between the molecular structure of ethylene glycol diesters and their physicochemical properties. The primary structural variable in this series is the length of the fatty acid alkyl chain.

Melting Point and Physical State: As the length of the alkyl chain increases, the melting point of the diester rises significantly. This is due to the enhancement of intermolecular van der Waals forces. Shorter-chain diesters like ethylene glycol diacetate are liquids at room temperature, whereas ethylene glycol distearate, with its two C18 chains, is a waxy solid with a melting point between 65-73°C. wikipedia.org this compound occupies an intermediate position as a liquid. chemicalbook.com

Solubility: The solubility of these diesters is dictated by the balance between the polar ester groups and the nonpolar alkyl chains. All members of the series have poor water solubility, which decreases as the alkyl chain gets longer and the molecule becomes more hydrophobic. chemicalbook.comwikipedia.org However, they are generally soluble in a range of organic solvents. nbinno.com

Viscosity: Although not always explicitly quantified in comparative studies, viscosity generally increases with molecular weight and chain length in a homologous series. Therefore, it is expected that the viscosity of ethylene glycol diesters increases in the order of diacetate < di-N-butyrate < distearate.

Reactivity: The fundamental reactivity of the ester functional groups (e.g., towards hydrolysis) is similar across the series. However, the rate of reactions can be influenced by steric hindrance from the alkyl chains. Longer chains may sterically hinder the approach of reactants to the carbonyl carbon, potentially slowing down reactions like hydrolysis compared to shorter-chain analogues under identical conditions.

In essence, the length of the alkyl side chain acts as a tuning parameter, allowing for the modification of physical properties like melting point and solubility while retaining the core chemical nature of the ethylene glycol diester structure.

Future Research Trajectories for Ethylene Glycol Di N Butyrate

Emerging Methodologies in Ethylene (B1197577) Glycol di-N-Butyrate Research

The synthesis and analysis of Ethylene Glycol di-N-Butyrate are benefiting from a range of innovative techniques aimed at improving efficiency, selectivity, and sustainability. Traditional synthesis often relies on direct esterification with acid catalysts, but newer methods are gaining traction. smolecule.com

Enzymatic Synthesis: A significant area of development is the use of biocatalysis, particularly with lipases, for ester production. rsc.orgresearchgate.netmdpi.com Lipases, such as Candida antarctica lipase B (CALB), are recognized for their high selectivity and ability to function under mild reaction conditions, which aligns with the principles of green chemistry. smolecule.comresearchgate.net Research into the enzymatic synthesis of similar glycol esters has demonstrated high conversion rates, often exceeding 90%, in solvent-free systems. acs.org The use of immobilized enzymes is a key focus, as it enhances catalyst stability and allows for easier separation and reuse, making the process more economically viable for industrial applications. rsc.orgresearchgate.net

Process Intensification: To enhance the efficiency of both chemical and enzymatic synthesis, process intensification tools are being explored. Techniques such as ultrasound and microwave irradiation can significantly increase reaction rates, leading to higher product recovery, reduced formation of by-products, and lower energy consumption. researchgate.netnih.gov For instance, in enzymatic ester synthesis, these methods can improve enzyme activity and shorten reaction times. nih.gov

Advanced Catalysis: Beyond traditional biocatalysis, research is also exploring novel catalytic systems. Supported ionic liquids (ILs), for example, offer high acid-site density and thermal stability, which can enhance reaction rates. smolecule.com Studies on the synthesis of related compounds like ethylene glycol diacetate using silica-supported ILs have shown high yields, suggesting potential applicability for the production of this compound. smolecule.com

Computational Modeling: The role of computational chemistry in understanding and optimizing esterification reactions is growing. researchgate.netnih.gov Theoretical studies, such as those using Density Functional Theory (DFT), can elucidate reaction mechanisms and predict the thermodynamic favorability of different synthesis routes. nih.gov This computational insight can guide experimental work, accelerating the development of more efficient and selective synthesis processes for compounds like this compound.

| Methodology | Key Advantages | Research Focus |

| Enzymatic Synthesis | High selectivity, mild reaction conditions, reduced by-products, alignment with green chemistry principles. smolecule.comresearchgate.netmdpi.com | Immobilization techniques for catalyst reuse, solvent-free reaction systems, optimization of reaction parameters. rsc.orgresearchgate.netacs.org |

| Process Intensification | Increased reaction rates, higher product recovery, reduced energy consumption. researchgate.netnih.gov | Application of ultrasound and microwave irradiation to enhance enzymatic activity and reaction efficiency. nih.gov |

| Advanced Catalysis | Enhanced reaction rates, high thermal stability. smolecule.com | Development and application of supported ionic liquids and other novel catalyst systems. smolecule.com |

| Computational Modeling | Mechanistic insights, prediction of thermodynamic properties, guidance for experimental design. researchgate.netnih.gov | Application of DFT and other computational methods to understand and optimize esterification reactions. nih.gov |

Interdisciplinary Approaches to this compound Studies

The future of this compound research is intrinsically linked to interdisciplinary collaboration, particularly at the nexus of chemistry, materials science, and environmental science. rsc.orgberkeley.eduacs.org Its primary application as a plasticizer positions it as a key component in the development of advanced and sustainable materials. smolecule.com

Materials Science and Polymer Chemistry: this compound's role as a plasticizer is crucial for enhancing the flexibility and durability of polymers. smolecule.com A significant area of interdisciplinary research is its use in bio-based and biodegradable plastics, such as polylactic acid (PLA). researchgate.net The inherent brittleness of PLA limits some of its applications, and blending it with bio-based plasticizers like this compound can improve its mechanical properties. researchgate.net This requires a collaborative approach between chemists synthesizing novel plasticizers and materials scientists who characterize the resulting polymer blends' performance. The goal is to develop fully biodegradable products where all components, including the plasticizer, break down in the environment.

Biotechnology and Chemical Engineering: The industrial-scale production of bio-based chemicals like this compound through enzymatic processes requires close collaboration between biotechnologists and chemical engineers. vito.be While biotechnologists focus on enzyme discovery and optimization, chemical engineers are tasked with designing efficient reactor systems and downstream processing to ensure the economic feasibility of large-scale production. weebly.com This synergy is essential for translating laboratory-scale biocatalysis into viable industrial manufacturing. vito.be

| Interdisciplinary Field | Research Focus | Potential Impact |

| Materials Science | Integration of this compound as a bio-based plasticizer in biodegradable polymers like PLA. researchgate.net | Development of flexible, durable, and fully biodegradable plastics for a wide range of applications. |

| Green Chemistry | Life Cycle Assessment (LCA) of this compound to evaluate its environmental footprint from production to disposal. genomatica.comlifecycleinitiative.org | Guiding the development of sustainable chemical processes and promoting a circular economy. innovationnewsnetwork.com |

| Biotechnology | Scaling up enzymatic synthesis processes for industrial production. vito.be | Creation of cost-effective and environmentally friendly manufacturing routes for bio-based chemicals. weebly.com |

Challenges and Opportunities in this compound Research

The path forward for this compound is paved with both significant challenges and promising opportunities. Overcoming these hurdles will be key to realizing its full potential as a sustainable chemical.

Challenges:

Cost of Biocatalysts: A primary barrier to the widespread industrial adoption of enzymatic synthesis is the high cost of enzymes like lipases. rsc.org Although immobilization allows for reuse, the initial investment can be substantial compared to conventional chemical catalysts. marketsandmarkets.com

Scalability of Green Synthesis: Transitioning from laboratory-scale green synthesis methods to large-scale industrial production presents numerous challenges. vito.be Maintaining high conversion rates and product purity at a larger scale requires significant process optimization and investment in specialized equipment. vito.be

Purification and Downstream Processing: The purification of esters, particularly in solvent-free systems, can be complex. mdpi.com Developing energy-efficient and cost-effective separation techniques is crucial for the economic viability of bio-based production. nrel.gov

Competition with Conventional Plasticizers: While the demand for bio-based plasticizers is growing, they still compete with well-established and often cheaper petroleum-based plasticizers. precedenceresearch.com Demonstrating comparable or superior performance at a competitive price point is a key challenge.

Opportunities:

Growing Demand for Sustainable Products: There is a strong and growing market for bio-based and biodegradable products, driven by increasing consumer awareness and stricter environmental regulations. marketsandmarkets.comimarcgroup.comgrandviewresearch.comfuturemarketinsights.com This trend creates a significant market opportunity for chemicals like this compound that are derived from renewable resources. futuremarketinsights.com

Advancements in Biotechnology: Ongoing research in enzyme engineering and microbial production systems has the potential to significantly reduce the cost and improve the efficiency of biocatalyst production. researchgate.net This could make the enzymatic synthesis of this compound more economically competitive.

Circular Economy Initiatives: The global shift towards a circular economy model, which emphasizes the use of renewable resources and the reduction of waste, provides a strong impetus for the development and adoption of bio-based chemicals. researchgate.net this compound, as a product of renewable feedstocks, is well-positioned to contribute to this transition. researchgate.net

Development of High-Performance Bioplastics: The use of this compound as a plasticizer offers the opportunity to create novel bioplastic formulations with enhanced properties. researchgate.net This can expand the application range of biodegradable polymers into areas currently dominated by conventional plastics.

| Factor | Description |

| Challenges | High cost of biocatalysts, difficulties in scaling up green synthesis processes, complex purification procedures, and competition from conventional plasticizers. rsc.orgmdpi.comvito.bemarketsandmarkets.comprecedenceresearch.com |

| Opportunities | Increasing market demand for sustainable and biodegradable products, advancements in biotechnology for more efficient enzyme production, alignment with circular economy principles, and the potential to enhance the properties of bioplastics. researchgate.netmarketsandmarkets.comimarcgroup.comgrandviewresearch.comfuturemarketinsights.comresearchgate.netresearchgate.net |

Q & A

Q. What are the optimal synthetic routes for producing ethylene glycol di-N-butyrate in laboratory settings?

this compound is typically synthesized via esterification of ethylene glycol with butyric acid, often catalyzed by acidic conditions (e.g., sulfuric acid) or enzymatic methods. A two-step reaction involving transesterification with butyric acid derivatives (e.g., methyl butyrate) can also yield high-purity product. Key parameters include temperature control (80–120°C), stoichiometric ratios (2:1 butyric acid to ethylene glycol), and removal of water via Dean-Stark traps to drive equilibrium . Post-synthesis purification involves fractional distillation under reduced pressure (boiling point ~240°C) or column chromatography to eliminate unreacted precursors .

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

- Gas Chromatography (GC): Quantifies purity by separating volatile impurities using non-polar columns (e.g., DB-5) and flame ionization detection .

- Nuclear Magnetic Resonance (NMR): - and -NMR in CDCl confirm structure via characteristic peaks: δ 4.2–4.4 ppm (m, –OCHCHO–) and δ 0.9–1.7 ppm (m, butyryl –CH– and –CH) .

- Fourier-Transform Infrared Spectroscopy (FTIR): Identifies ester carbonyl (C=O) stretching at 1730–1750 cm and C–O–C vibrations at 1150–1250 cm .

Q. How can researchers accurately measure the solubility of this compound in aqueous systems?

Solubility is determined gravimetrically by saturating deionized water with the compound at 25°C, followed by filtration and evaporation of the aqueous phase to isolate dissolved material. Reported solubility is 1.663 g/L at 25°C, validated via logWS calculations and experimental data from the Handbook of Aqueous Solubility Data . For polar solvents (e.g., acetone, ethanol), miscibility tests under controlled temperatures are recommended .

Advanced Research Questions

Q. How can computational methods predict the thermodynamic properties of this compound?

Q. What strategies resolve contradictions in reported physical property data (e.g., melting point, viscosity)?

Discrepancies in melting point (–80°C vs. –75°C) may arise from impurities or measurement techniques (DSC vs. capillary methods). Standardization using high-purity samples (>99%) and calibrated equipment is essential. For viscosity, temperature-controlled rheometry at shear rates <100 s reduces experimental error. Cross-referencing with databases like Cheméo and CRC Handbook ensures consistency .

Q. How can NMR spectroscopy elucidate reaction mechanisms involving this compound in complex mixtures?

Kinetic studies using -NMR track ester hydrolysis or transesterification by monitoring peak shifts (e.g., disappearance of –OCHCHO– signals). For example, in acetolysis reactions, the emergence of acetylated intermediates confirms mechanistic pathways . Deuterated solvents (e.g., DO, CDOD) and inverse-gated decoupling improve signal resolution in -NMR .

Q. What methodologies ensure accurate dielectric constant measurements for this compound in solvent mixtures?

Dielectric permittivity is measured using impedance analyzers at frequencies 1 kHz–1 MHz. For water–this compound mixtures, calibration against reference standards (e.g., pure water) corrects electrode polarization effects. Static permittivity discrepancies (e.g., lower values in ethylene glycol-rich phases) are attributed to hydrogen-bonding interference, requiring iterative model adjustments .

Methodological Best Practices

- Safety: Use fume hoods and personal protective equipment (PPE) due to moderate toxicity (LD > 2000 mg/kg in rodents) and potential respiratory irritation .

- Data Validation: Cross-check experimental results with peer-reviewed databases (e.g., NIST, CRC) and replicate measurements under identical conditions .

- Documentation: Report synthesis conditions (catalyst, temperature), purity assessment methods, and instrument calibration details to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.